BenchChemオンラインストアへようこそ!

Aspirin

COX-1 inhibition platelet aggregation irreversible acetylation

Aspirin irreversibly acetylates COX-1 Ser530, delivering permanent enzyme inactivation that lasts the platelet lifespan (~7–10 days)—a mechanism no other NSAID replicates. The ADAPTABLE trial (n=15,076) confirms 81 mg provides cardiovascular protection equivalent to 325 mg with superior adherence. For GI-vulnerable patients, PA32540 (aspirin/omeprazole coordinated-delivery) reduces gastric ulcer incidence by >50% vs EC-aspirin alone. WHO Essential Medicines List dual listing in antiplatelet and NSAIM sections validates formulary inclusion. Procure with confidence for anticoagulant research and cardiovascular formulation development.

Molecular Formula C9H8O4
C9H8O4
CH3COOC6H4COOH
Molecular Weight 180.16 g/mol
CAS No. 50-78-2
Cat. No. B1665792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspirin
CAS50-78-2
Synonyms2-(Acetyloxy)benzoic Acid
Acetylsalicylic Acid
Acetysal
Acid, Acetylsalicylic
Acylpyrin
Aloxiprimum
Aspirin
Colfarit
Dispril
Easprin
Ecotrin
Endosprin
Magnecyl
Micristin
Polopirin
Polopiryna
Solprin
Solupsan
Zorprin
Molecular FormulaC9H8O4
C9H8O4
CH3COOC6H4COOH
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)O
InChIInChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
InChIKeyBSYNRYMUTXBXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)
1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether;  less sol in anhydrous ether
In water, 4,600 mg/L at 25 °C
Solubility in water, g/100ml at 15Â °C: 0.25 (poor)
(77 °F): 0.3%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aspirin (CAS 50-78-2) Procurement Evidence Guide: Quantitative Differentiation from NSAID and Antiplatelet Comparators


Aspirin (acetylsalicylic acid, CAS 50-78-2) is a non-selective, irreversible inhibitor of cyclooxygenase (COX) enzymes, with IC₅₀ values of 5 μg/mL for COX-1 and 210 μg/mL for COX-2 . It uniquely acetylates Ser530 of COX-1, producing permanent enzyme inactivation that persists for the lifespan of anucleate platelets (~7–10 days), a mechanism not shared by any other nonsteroidal anti-inflammatory drug (NSAID) [1]. While classified with traditional NSAIDs such as ibuprofen and naproxen, aspirin's irreversible binding kinetics and resultant sustained antiplatelet effect create fundamental differences in both therapeutic applications and safety considerations [2].

Aspirin (CAS 50-78-2) Cannot Be Substituted with Other NSAIDs for Cardiovascular Indications: Mechanistic and Clinical Evidence


Generic substitution between aspirin and other NSAIDs such as ibuprofen or naproxen fails for two evidence-based reasons. First, aspirin's irreversible COX-1 acetylation produces sustained platelet inhibition (lasting 7–10 days), whereas ibuprofen and naproxen are reversible competitive inhibitors whose antiplatelet effects dissipate within hours after drug clearance [1]. Second, ibuprofen competes with aspirin for the COX-1 active site and, when coadministered, attenuates aspirin's antiplatelet effect—ibuprofen 400 mg given 2, 7, and 12 hours after enteric-coated aspirin blocks aspirin-mediated platelet inhibition [2]. This pharmacodynamic antagonism does not occur with other NSAID classes to the same degree; the rank order of interference potency is ibuprofen > celecoxib > valdecoxib > rofecoxib > etoricoxib [3]. Consequently, aspirin's cardiovascular protection cannot be replicated by substituting any reversible NSAID, and coadministration with ibuprofen may negate aspirin's intended benefit [4].

Aspirin (CAS 50-78-2) Quantitative Comparator Evidence: Head-to-Head Performance Against NSAIDs and Antiplatelet Alternatives


Irreversible COX-1 Acetylation: Aspirin Produces Sustained Platelet Inhibition That Reversible NSAIDs Cannot Achieve

Aspirin uniquely acetylates Ser530 of COX-1, producing irreversible enzyme inactivation that persists for the platelet's lifespan (~7–10 days). Ibuprofen and other NSAIDs are reversible, competitive inhibitors whose effects dissipate within hours after drug clearance [1]. In vitro, aspirin's IC₅₀ for COX-1 is 5 μg/mL and for COX-2 is 210 μg/mL . The EC₅₀ for antagonism of aspirin's COX-1 inactivation by ibuprofen is approximately 10- to 40-fold lower than ibuprofen's IC₅₀ for direct COX-1 inhibition, confirming that ibuprofen competes at the enzyme active site and blocks aspirin's binding [2].

COX-1 inhibition platelet aggregation irreversible acetylation Ser530 modification

PA32540 (Aspirin 325 mg + Omeprazole 40 mg) Reduces Gastric Ulcer Incidence by 56–68% Versus Enteric-Coated Aspirin Alone

In two identically designed 6-month, double-blind Phase III trials (n=1,049 total), PA32540 (coordinated-delivery tablet of enteric-coated aspirin 325 mg plus immediate-release omeprazole 40 mg) significantly reduced endoscopic gastric ulcer incidence compared to enteric-coated aspirin 325 mg alone [1]. In Study 301 (n=524), gastric ulcer incidence was 3.8% for PA32540 versus 8.7% for EC-aspirin (p=0.02). In Study 302 (n=525), incidence was 2.7% versus 8.5% (p=0.005) . Discontinuation due to upper GI adverse events was 1.5% for PA32540 versus 8.2% for EC-aspirin (p<0.001) . Cardiovascular event profiles were similar between arms [2].

gastroprotection gastric ulcer enteric-coated aspirin proton pump inhibitor

Aspirin 81 mg Demonstrates Equivalent Efficacy and Bleeding Risk to 325 mg with Superior Adherence in Secondary Cardiovascular Prevention

The ADAPTABLE trial (n=15,076 patients with established atherosclerotic cardiovascular disease, median follow-up 26.2 months) randomized patients to aspirin 81 mg or 325 mg daily [1]. The primary effectiveness composite (death, MI hospitalization, or stroke hospitalization) occurred in 7.28% (81 mg) versus 7.51% (325 mg) (HR 1.02, 95% CI 0.91–1.14). Major bleeding hospitalization occurred in 0.63% (81 mg) versus 0.60% (325 mg) (HR 1.18, 95% CI 0.79–1.77) [2]. Critically, dose switching from 325 mg to 81 mg occurred in 41.6% of patients, versus 7.1% switching from 81 mg to 325 mg [3]. Discontinuation rates were 11% in the 325 mg group versus 7% in the 81 mg group [4].

aspirin dosing cardiovascular prevention bleeding risk medication adherence

Aspirin Coadministration with NSAIDs: PRECISION Substudy Quantifies Differential GI and Renal Safety Outcomes

The PRECISION trial substudy (n=23,953 patients with osteoarthritis or rheumatoid arthritis at increased cardiovascular risk) analyzed outcomes when aspirin was coadministered with celecoxib, ibuprofen, or naproxen [1]. Among patients on aspirin, compared with celecoxib, ibuprofen had significantly more gastrointestinal events (1.4% vs. 0.9%) and renal events (1.2% vs. 0.6%); naproxen had more gastrointestinal events (1.6% vs. 0.9%) without significant difference in renal events [2]. Without aspirin, naproxen and ibuprofen had greater risk for the primary composite endpoint compared with celecoxib (HR 1.52 and 1.81, respectively; both p<0.001) [3]. Aspirin coadministration attenuated celecoxib's safety advantage but celecoxib still retained fewer GI events than either comparator [4].

NSAID coadministration gastrointestinal safety renal safety cardiovascular outcomes

Meta-Analysis of 754 RCTs (n=353,809): Aspirin's Distinct Cardiovascular Risk Profile Among NSAIDs

A landmark individual participant data meta-analysis of 754 randomized controlled trials (n=353,809) quantified the vascular and gastrointestinal effects of NSAIDs compared with placebo [1]. Unlike other NSAIDs, naproxen did not increase major vascular events or major coronary events (no significant increase). In contrast, ibuprofen increased major coronary events by 122% relative to placebo, and diclofenac increased major vascular events by 41% [2]. All NSAIDs, including naproxen, increased heart failure risk (naproxen: 87% increase) and GI complications (naproxen: 322% increase relative to placebo) [3]. Aspirin at low doses (≤325 mg daily) demonstrates a cardiovascular protective effect not shared by any other NSAID, which is why it is indicated for secondary prevention while other NSAIDs carry cardiovascular warnings [4].

cardiovascular risk meta-analysis NSAID safety vascular events

WHO Essential Medicines List Inclusion: Aspirin Maintains Dual Indication Status Unmatched by Any Single Comparator

Aspirin is listed in the WHO Model List of Essential Medicines (24th List, 2025) in two distinct therapeutic sections: Section 10.1 (Anti-platelet medicines) as a 100 mg oral solid, and Section 2.1 (Non-opioids and non-steroidal anti-inflammatory medicines) [1]. No other NSAID—including ibuprofen or naproxen—appears in the anti-platelet section [2]. This dual listing reflects aspirin's unique, evidence-based role in both cardiovascular prophylaxis and analgesia/anti-inflammation, a distinction derived from its irreversible COX-1 inhibition mechanism [3]. The WHO EML selects medicines based on public health relevance, evidence of efficacy and safety, and comparative cost-effectiveness .

essential medicines WHO EML procurement cost-effectiveness

Aspirin (CAS 50-78-2) Evidence-Based Procurement and Application Scenarios


Secondary Cardiovascular Prevention: 81 mg Daily Dosing Optimizes Efficacy-Adherence-Bleeding Balance

Based on ADAPTABLE trial data (n=15,076, median 26.2 months follow-up), aspirin 81 mg daily provides equivalent cardiovascular protection to 325 mg (HR 1.02, 95% CI 0.91–1.14 for death/MI/stroke) with comparable major bleeding (0.63% vs. 0.60%, HR 1.18, 95% CI 0.79–1.77) [1]. The 81 mg dose achieves substantially better adherence: dose switching from 325 mg occurred in 41.6% of patients versus 7.1% for 81 mg, and discontinuation was 11% versus 7% [2]. For formulary managers and procurement officers, the 81 mg strength represents the optimal balance of clinical equivalence, adherence superiority, and cost-effectiveness for secondary prevention populations.

High GI-Risk Patients Requiring Long-Term Aspirin: PA32540 Reduces Ulcer Burden and Improves Continuation

In patients at elevated risk for aspirin-associated gastric ulcers, PA32540 (aspirin 325 mg + omeprazole 40 mg coordinated-delivery tablet) reduced 6-month endoscopic gastric ulcer incidence from 8.7% and 8.5% (EC-aspirin alone) to 3.8% and 2.7%, respectively (p=0.02 and p=0.005) . Discontinuation due to upper GI adverse events was 1.5% for PA32540 versus 8.2% for EC-aspirin alone (p<0.001), with similar major adverse cardiac event rates [3]. PA32540 enables uninterrupted aspirin therapy in GI-vulnerable populations without requiring separate PPI prescriptions, reducing pill burden and improving therapeutic persistence—a key consideration for value-based procurement.

Combination NSAID Therapy in Cardiovascular Patients: Celecoxib Preferred Over Ibuprofen or Naproxen When Aspirin Is Coadministered

The PRECISION substudy demonstrates that among patients taking aspirin, celecoxib is associated with fewer GI events than ibuprofen (0.9% vs. 1.4%) or naproxen (0.9% vs. 1.6%), and fewer renal events than ibuprofen (0.6% vs. 1.2%) [4]. While aspirin coadministration attenuates celecoxib's safety advantage, celecoxib retains a superior GI safety profile. For procurement decisions involving patients who require both aspirin and an NSAID—common in osteoarthritis and rheumatoid arthritis populations with cardiovascular comorbidities—celecoxib offers quantifiably lower GI and renal toxicity than non-selective alternatives [5].

National and Institutional Essential Medicines Formulary Inclusion: WHO EML Dual-Listing Supports Prioritization

Aspirin's inclusion in the WHO Model List of Essential Medicines (24th List, 2025) across two distinct therapeutic sections—anti-platelet (100 mg oral solid) and non-opioid/NSAIM—provides authoritative, evidence-based validation for formulary inclusion [6]. The WHO EML selects medicines based on public health relevance, efficacy and safety evidence, and comparative cost-effectiveness; aspirin's dual listing reflects its unmatched therapeutic versatility . No other NSAID appears in the anti-platelet section. This independent assessment directly supports procurement prioritization in national essential medicines lists (adopted by >150 countries) and institutional formularies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.